Taumustine

Description

Historical Development and Discovery

Tauromustine represents a significant milestone in the development of nitrosourea compounds, having been synthesized over three decades ago as part of ongoing research into novel chemical entities with specialized properties. The compound emerged from systematic efforts to develop new nitrosourea derivatives that could potentially overcome limitations observed in earlier compounds of this chemical class.

The historical context of tauromustine development is closely linked to the broader evolution of nitrosourea chemistry, which gained prominence following the recognition that nitrosourea compounds possess unique chemical characteristics that distinguish them from other alkylating agents. The synthesis of tauromustine represented an innovative approach to incorporating taurine-derived structural elements into the nitrosourea framework, creating a hybrid molecule with distinctive properties.

Research into tauromustine has been conducted across multiple decades, with studies documenting its chemical behavior and potential applications in various research contexts. The compound has been the subject of extensive investigation, particularly regarding its mechanisms of action and chemical properties that set it apart from other members of the nitrosourea family.

The development timeline of tauromustine reflects the systematic progression of medicinal chemistry research, where scientists sought to create compounds with improved characteristics compared to existing nitrosourea derivatives such as bis-chloroethyl nitrosourea and lomustine. This developmental approach demonstrates the iterative nature of chemical compound design and the ongoing quest for molecules with enhanced properties.

Nomenclature and Chemical Classification

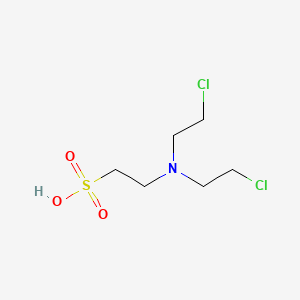

Tauromustine is systematically known by several chemical names that reflect its complex molecular structure and classification within established chemical nomenclature systems. The compound's International Union of Pure and Applied Chemistry name is 1-(2-chloroethyl)-3-[2-(dimethylsulfamoyl)ethyl]-1-nitrosourea, which precisely describes its molecular architecture and functional group arrangement.

The molecular formula of tauromustine is C₇H₁₅ClN₄O₄S, with a molecular mass of 286.74 grams per mole. This formula indicates the presence of seven carbon atoms, fifteen hydrogen atoms, one chlorine atom, four nitrogen atoms, four oxygen atoms, and one sulfur atom, arranged in a specific three-dimensional configuration that determines the compound's chemical properties.

Table 1: Chemical Identification and Classification Data for Tauromustine

| Property | Value/Description |

|---|---|

| Molecular Formula | C₇H₁₅ClN₄O₄S |

| Molecular Weight | 286.74 g/mol |

| Chemical Abstract Service Registry Number | 85977-49-7 |

| International Union of Pure and Applied Chemistry Name | 1-(2-chloroethyl)-3-[2-(dimethylsulfamoyl)ethyl]-1-nitrosourea |

| Chemical Class | Nitrosourea compound |

| Functional Groups | Nitrosourea, sulfonamide, chloroalkyl |

The compound belongs to the broader classification of nitrosourea compounds, which are characterized by the presence of both a nitroso group and a urea moiety within their molecular structure. Nitrosourea compounds represent a distinct class of alkylating agents that possess unique properties, including lipophilicity that enables them to cross biological barriers that other compounds cannot traverse.

Alternative nomenclature for tauromustine includes several systematic names that emphasize different aspects of its chemical structure. These include 2-[[[(2-chloroethyl)nitrosoamino]carbonyl]amino]-N,N-dimethylethanesulfonamide and ethanesulfonamide, 2-[[[(2-chloroethyl)nitrosoamino]carbonyl]amino]-N,N-dimethyl-, each highlighting specific structural features of the molecule.

The International Chemical Identifier and Simplified Molecular Input Line Entry System representations provide standardized methods for describing the compound's structure in digital chemical databases. These standardized representations facilitate accurate chemical communication and database searches across different research platforms and chemical information systems.

Significance in Chemical and Biochemical Research

Tauromustine has demonstrated considerable significance in chemical and biochemical research, particularly in studies investigating the properties and behavior of nitrosourea compounds. Research has shown that tauromustine exhibits equal or superior efficacy compared to established nitrosourea compounds such as bis-chloroethyl nitrosourea, lomustine, methyl-lomustine, and chlorozotocin in various experimental models.

The compound's research significance stems from its unique molecular design, which incorporates elements derived from taurine, a naturally occurring sulfur-containing amino acid. This structural innovation represents an important advancement in nitrosourea chemistry, as it demonstrates how naturally occurring biochemical components can be incorporated into synthetic compounds to potentially enhance their properties.

Table 2: Research Applications and Comparative Studies of Tauromustine

| Research Area | Key Findings | Comparative Performance |

|---|---|---|

| Chemical Mechanism Studies | DNA interstrand crosslinking activity demonstrated | Intermediate carbamoylating activity between chlorozotocin and cyclohexyl-lomustine |

| Experimental Model Testing | Superior performance in multiple tumor models | Equal or better efficacy than bis-chloroethyl nitrosourea, lomustine, methyl-lomustine |

| Pharmacokinetic Research | Fast absorption with maximum levels reached in 25 minutes | Mean half-life of 16.1 minutes intravenously, 17.4 minutes orally |

| Biochemical Interaction Studies | Glutathione reductase inhibition activity | Intermediate activity level compared to other nitrosourea compounds |

Experimental studies have revealed that tauromustine produces DNA interstrand crosslinks, a mechanism that is fundamental to understanding its biochemical activity. This crosslinking activity represents a critical aspect of the compound's mechanism of action and distinguishes it from other chemical agents that may work through different pathways.

Research has also demonstrated that tauromustine exhibits inhibition of glutathione reductase activity, positioning it intermediate between chlorozotocin and cyclohexyl-lomustine in terms of carbamoylating activity. This finding provides important insights into the compound's biochemical interactions and helps researchers understand how structural modifications can influence enzyme inhibition patterns.

The pharmacokinetic properties of tauromustine have been extensively studied, revealing rapid absorption characteristics with maximum plasma levels achieved within 25 minutes of administration. The compound demonstrates a relatively short half-life of approximately 16-17 minutes regardless of administration route, indicating rapid clearance from biological systems.

Comparative studies have positioned tauromustine as a compound of significant research interest due to its performance characteristics relative to other nitrosourea compounds. In experimental models including leukemia, mammary carcinoma, lung carcinoma, melanoma, and colon carcinoma, tauromustine has demonstrated equal or superior performance compared to established compounds in its chemical class.

The compound's significance extends to its role in advancing understanding of structure-activity relationships within the nitrosourea family. Research has shown that the presence of taurine-derived structural elements does not dramatically alter the fundamental alkylating or carbamoylating properties compared to other nitrosourea compounds, suggesting that the benefits of tauromustine may arise from other molecular characteristics.

Studies investigating the water solubility characteristics of tauromustine have revealed superior properties compared to compounds such as bis-chloroethyl nitrosourea. This enhanced solubility represents an important practical advantage for research applications and contributes to the compound's utility in various experimental protocols.

Properties

IUPAC Name |

2-[bis(2-chloroethyl)amino]ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13Cl2NO3S/c7-1-3-9(4-2-8)5-6-13(10,11)12/h1-6H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJKWURIJRYSWSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)O)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50243541 | |

| Record name | Taumustine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50243541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98277-87-3 | |

| Record name | Taumustine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098277873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taumustine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50243541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Bis(2-chloroethyl)aminoethanesulfonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Taurine Functionalization and Protecting Group Strategies

The synthesis of taurine derivatives, as demonstrated in anticodon-modified RNA fragments, employs 4-(tert-butyldiphenylsilanyloxy)-2,2-dimethylbutyl (neoO-dPS) protecting groups to stabilize sulfonic acid moieties during phosphoramidite chemistry. Key steps include:

-

Azidomethylation : Conversion of 5-hydroxymethyluridine to 5-azidomethyluridine via chlorination and sodium azide substitution.

-

Michael Addition : Coupling of 5-aminomethyluridine with ethenesulfonate esters to install taurine side chains.

These methods, while developed for oligonucleotides, provide a template for taurine functionalization in this compound synthesis. For instance, protecting the sulfonic acid group of taurine with neoO-dPS could prevent undesired side reactions during mustard group conjugation.

Mustard Group Conjugation: Alkylation and Stability Considerations

Nitrogen mustards, characterized by bis(2-chloroethyl)amine groups, require controlled alkylation conditions to avoid polymerization. A hypothetical this compound synthesis might involve:

Stepwise Alkylation of Taurine

-

Primary Amine Activation : React taurine’s primary amine with phosgene or thiophosgene to form an isocyanate or isothiocyanate intermediate.

-

Mustard Group Introduction : Treat the activated intermediate with bis(2-chloroethyl)amine under basic conditions (e.g., triethylamine in anhydrous DCM).

Example Reaction Scheme :

Solvent and Temperature Optimization

Patent data for taurolidine synthesis emphasizes solvent selection (e.g., DMF, acetone-water mixtures) and anti-solvent precipitation to isolate products. For this compound, a similar approach using acetone-water (2:1) with dropwise HCl addition could enhance crystallization.

Analytical Validation and Process Challenges

Stability and Purity Concerns

Mustard groups are prone to hydrolysis, necessitating:

-

Low-Temperature Storage : -20°C under nitrogen atmosphere.

-

Lyophilization : For long-term stability, as employed in taurolidine formulations.

Comparative Analysis of Patent and Academic Methods

Industrial-Scale Production Considerations

Scaling this compound synthesis requires addressing:

-

Cost of Protecting Groups : neoO-dPS, while effective, is expensive for large batches. Alternatives like trityl groups may reduce costs.

-

Waste Management : Mustard group synthesis generates chlorinated byproducts; solvent recovery systems (e.g., acetone distillation) are critical.

-

Regulatory Compliance : Adherence to ICH guidelines for genotoxic impurities (e.g., bis(2-chloroethyl)amine residuals).

Chemical Reactions Analysis

Types of Reactions: Taumustine undergoes several types of chemical reactions, including:

Alkylation: this compound can alkylate DNA and RNA, leading to the formation of cross-links that inhibit DNA replication and transcription.

Hydrolysis: In aqueous solutions, this compound can hydrolyze to form 2-chloroethanol and taurine.

Common Reagents and Conditions:

Alkylation: This reaction typically occurs under physiological conditions (pH 7.4, 37°C) and involves nucleophilic attack by DNA bases.

Hydrolysis: This reaction occurs in the presence of water and is accelerated by acidic or basic conditions.

Major Products Formed:

Alkylation: The major products are cross-linked DNA strands.

Hydrolysis: The major products are 2-chloroethanol and taurine.

Scientific Research Applications

Taumustine has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study alkylation reactions and DNA cross-linking mechanisms.

Biology: this compound is used to investigate the effects of DNA alkylation on cellular processes and to study the mechanisms of drug resistance in cancer cells.

Medicine: It is used in preclinical and clinical studies to evaluate its efficacy as an antitumor agent.

Industry: this compound is used in the development of new chemotherapeutic agents and in the study of drug delivery systems.

Mechanism of Action

Taumustine exerts its effects primarily through the alkylation of DNA and RNA. The compound forms cross-links between DNA strands, which inhibit DNA replication and transcription. This leads to the disruption of cellular processes and ultimately results in cell death. This compound also binds to and modifies glutathione reductase, which further contributes to its cytotoxic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Nitrogen mustards are a broad class of alkylating agents used in chemotherapy. Below, taumustine is compared to structurally and functionally related compounds based on mechanism, efficacy, toxicity, and clinical applications.

Structural and Functional Similarities

- Shared Core Structure : Like other nitrogen mustards (e.g., cyclophosphamide, chlorambucil), this compound contains the bis(2-chloroethyl)amine group, enabling DNA crosslinking .

Efficacy Profiles

| Compound | Model (Dose) | Efficacy (Lifespan Increase) | Key Findings |

|---|---|---|---|

| This compound | P388 leukemia (40 mg/kg ip) | 130% | Synergy with taurine reduces toxicity |

| Cyclophosphamide | L1210 leukemia (100 mg/kg ip) | 120% | Requires metabolic activation |

| Chlorambucil | P388 leukemia (20 mg/kg ip) | 90% | Limited by myelosuppression |

| Uracil Mustard | Solid tumor models | 60–80% | Lower potency in leukemias |

Data synthesized from preclinical studies .

- Cyclophosphamide : Requires hepatic activation to 4-hydroxycyclophosphamide for cytotoxicity. While broader in clinical use, its dependency on metabolic activation limits efficacy in patients with hepatic dysfunction .

- Chlorambucil : Primarily used in chronic lymphocytic leukemia (CLL) but associated with prolonged myelosuppression, restricting dosing schedules .

- Uracil Mustard : Less potent in leukemias but used in lymphoma; lacks evidence of adjunctive agents modulating toxicity .

Toxicity and Selectivity

- This compound : Causes neurotoxicity and gastrointestinal necrosis, but taurine co-administration selectively protects host tissues without reducing antitumor activity .

- Cyclophosphamide : Hemorrhagic cystitis (managed with mesna) and cardiotoxicity at high doses .

- Chlorambucil : Cumulative myelosuppression and secondary malignancies .

Mechanistic Divergence

While all nitrogen mustards alkylate DNA, structural differences influence pharmacokinetics and toxicity. For example:

- This compound’s sulfonic acid group may reduce blood-brain barrier penetration, limiting neurotoxicity compared to carmustine (a nitrosourea) .

- Cyclophosphamide’s prodrug design broadens its therapeutic window but introduces dependency on metabolic enzymes .

Clinical Implications

However, clinical translation remains unexplored, unlike cyclophosphamide and chlorambucil, which are FDA-approved for multiple cancers .

Biological Activity

Taumustine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapy. It is noted for its cytotoxic properties against tumor cells and its interaction with biological systems, especially when combined with taurine, an amino acid with various protective roles in cellular function.

- Cytotoxicity : this compound exhibits significant cytotoxic effects on various cancer cell lines. Its mechanism involves the induction of apoptosis and disruption of cellular processes critical for tumor growth and survival.

- Modulation by Taurine : Research indicates that taurine can modulate the toxicity of this compound. This interaction suggests that combining taurine with this compound could enhance selectivity towards cancer cells while providing protective effects to normal cells .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound, often focusing on its efficacy in cancer treatment:

- Study 1 : A study conducted by Pierson and Fisher (1985) demonstrated that taurine could mitigate the toxic effects of this compound in animal models, indicating a potential therapeutic strategy to enhance the safety profile of this compound during cancer treatments .

- Study 2 : In vitro studies have shown that this compound has a significant effect on human cancer cell lines, leading to reduced cell viability and increased apoptosis rates compared to control groups.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic use. The pharmacokinetic parameters are still under investigation, but preliminary data suggest that:

- Absorption : this compound is rapidly absorbed following administration.

- Distribution : It shows a wide distribution in tissues, which is beneficial for targeting tumors.

- Metabolism and Excretion : Further studies are needed to elucidate its metabolic pathways and excretion routes.

Comparative Efficacy Table

| Study | Compound | Cell Lines Tested | Key Findings |

|---|---|---|---|

| 1 | This compound | Various Cancer Cell Lines | Significant cytotoxicity observed; apoptosis induced. |

| 2 | This compound + Taurine | Human Cancer Cell Lines | Taurine reduced toxicity; enhanced selectivity towards cancer cells. |

| 3 | Control Group | Various Cancer Cell Lines | Higher cell viability compared to this compound-treated groups. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.